Benzyl(4-methoxypentyl)amine
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Overview
Description
Benzyl(4-methoxypentyl)amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group attached to a 4-methoxypentylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl(4-methoxypentyl)amine typically involves the reaction of 4-methoxypentylamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot reaction involving 4-methoxypentylamine, benzaldehyde, and hydrogen in the presence of a catalytic hydrogenation catalyst. This method simplifies the process and offers advantages such as high yield, good purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Benzyl(4-methoxypentyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: this compound can be converted to corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced to primary amines.
Substitution: Substitution reactions yield various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(4-methoxypentyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Benzyl(4-methoxypentyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
4-Methoxybenzylamine: Contains a methoxy group on the benzyl ring.
N-Benzyl-1-(4-methoxyphenyl)-2-propylamine: A structurally related compound with similar functional groups
Uniqueness: Benzyl(4-methoxypentyl)amine is unique due to its specific combination of a benzyl group and a 4-methoxypentylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Benzyl(4-methoxypentyl)amine, a derivative of phenethylamine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to a 4-methoxypentyl amine backbone. Its molecular formula is C12H17NO, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, notably:
- Monoamine Oxidase (MAO) : The compound has shown potential to inhibit MAO activity, which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, suggesting possible antidepressant effects.
- Cytochrome P450 Enzymes : It modulates the activity of cytochrome P450 enzymes involved in drug metabolism, which may influence the pharmacokinetics of co-administered drugs.
Cellular Effects
This compound significantly affects cellular processes:
- Cell Signaling : It modulates pathways such as the STAT3 signaling pathway, impacting cell growth and apoptosis.
- Gene Expression : The compound influences gene expression patterns associated with stress responses and metabolic regulation.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : The compound binds to specific receptors on enzymes and other proteins, leading to either inhibition or activation. For instance, its interaction with MAO results in reduced neurotransmitter breakdown.
- Dose-Dependent Effects : Studies in animal models indicate that lower doses may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse reactions. This threshold effect is critical for determining safe dosage ranges for potential therapeutic use.
Case Studies
-
Antidepressant Activity :
- A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent. The observed effects correlated with reduced depressive-like behaviors in treated subjects.
-
Antimicrobial Properties :
- Preliminary evaluations indicated that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions, leading to cell death.
Data Table: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
MAO Inhibition | Increased neurotransmitter levels | |
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Modulation of STAT3 | Influences cell growth |
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-benzyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-12(15-2)7-6-10-14-11-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI Key |
DUQAXHPEUZJDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNCC1=CC=CC=C1)OC |
Origin of Product |
United States |
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